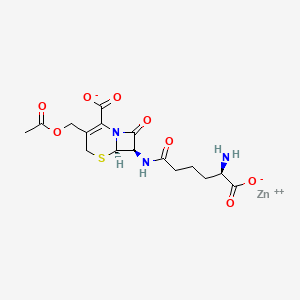

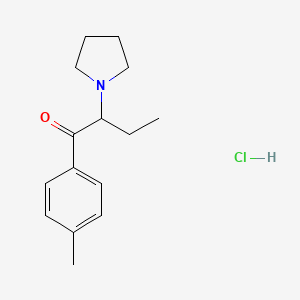

![molecular formula C33H33BF4N2 B1146497 1-Butyl-2-[3-(1-butylbenzo[cd]indol-1-ium-2-yl)prop-2-enylidene]benzo[cd]indole;tetrafluoroborate CAS No. 143185-79-9](/img/structure/B1146497.png)

1-Butyl-2-[3-(1-butylbenzo[cd]indol-1-ium-2-yl)prop-2-enylidene]benzo[cd]indole;tetrafluoroborate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-Butyl-2-[3-(1-butylbenzo[cd]indol-1-ium-2-yl)prop-2-enylidene]benzo[cd]indole;tetrafluoroborate” is a versatile chemical compound used in diverse scientific research due to its unique properties and applications. It is also known by its CAS number: 143185-79-9 .

Molecular Structure Analysis

The molecular formula of this compound is C33H33BF4N2 . It belongs to the category of heterocyclic organic compounds . The exact structure would require more specific information or a structural diagram, which I’m unable to provide at the moment.Physical And Chemical Properties Analysis

The compound has a molecular weight of 544.4 . Other physical and chemical properties such as density, melting point, and boiling point are not available in the search results .Aplicaciones Científicas De Investigación

Organic Synthesis and Reactivity

The reactivity and applications of benzotriazole derivatives in organic synthesis, including gas-phase thermolysis to produce aniline and substituted indoles, demonstrate the potential for creating complex organic structures from similar compounds. The synthesis of bis(indolyl)methanes using ionic liquids under mild conditions indicates a route for eco-friendly processes in synthesizing complex molecules (Dib et al., 2004; Yadav et al., 2003).

Photovoltaic and Detector Applications

Research on organic heptamethine salts, including compounds with similar structures to the queried chemical, showcases their use in photovoltaics and detectors with near-infrared photoresponse. This suggests potential applications in developing optoelectronic devices that operate at deep NIR wavelengths, improving energy level alignments for enhanced device performance (Young et al., 2016).

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for compound 1-Butyl-2-[3-(1-butylbenzo[cd]indol-1-ium-2-yl)prop-2-enylidene]benzo[cd]indole;tetrafluoroborate involves the condensation of two molecules of 1-butyl-2-benzocycloheptene-3-one with one molecule of 1-butyl-1H-benzo[cd]indol-2(1H)-ium-3-olate in the presence of a base, followed by the addition of tetrafluoroboric acid to form the tetrafluoroborate salt." "Starting Materials": [ "1-butyl-2-benzocycloheptene-3-one", "1-butyl-1H-benzo[cd]indol-2(1H)-ium-3-olate", "Base (e.g. sodium hydroxide)", "Tetrafluoroboric acid" ], "Reaction": [ "Step 1: Dissolve 1-butyl-2-benzocycloheptene-3-one and 1-butyl-1H-benzo[cd]indol-2(1H)-ium-3-olate in a suitable solvent (e.g. ethanol) and add a base (e.g. sodium hydroxide) to the mixture.", "Step 2: Heat the mixture under reflux for several hours to allow for condensation of the two molecules.", "Step 3: Cool the mixture and acidify with hydrochloric acid to protonate the product.", "Step 4: Extract the product with a suitable organic solvent (e.g. dichloromethane) and wash with water.", "Step 5: Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to obtain the crude product.", "Step 6: Dissolve the crude product in a suitable solvent (e.g. acetonitrile) and add tetrafluoroboric acid to form the tetrafluoroborate salt.", "Step 7: Recrystallize the product from a suitable solvent (e.g. acetonitrile) to obtain pure 1-Butyl-2-[3-(1-butylbenzo[cd]indol-1-ium-2-yl)prop-2-enylidene]benzo[cd]indole;tetrafluoroborate." ] } | |

Número CAS |

143185-79-9 |

Fórmula molecular |

C33H33BF4N2 |

Peso molecular |

544.4 g/mol |

Nombre IUPAC |

1-butyl-2-[3-(1-butylbenzo[cd]indol-1-ium-2-yl)prop-2-enylidene]benzo[cd]indole;tetrafluoroborate |

InChI |

InChI=1S/C33H33N2.BF4/c1-3-5-22-34-28(26-16-7-12-24-14-9-20-30(34)32(24)26)18-11-19-29-27-17-8-13-25-15-10-21-31(33(25)27)35(29)23-6-4-2;2-1(3,4)5/h7-21H,3-6,22-23H2,1-2H3;/q+1;-1 |

Clave InChI |

RLDUSRNJMKEHTI-UHFFFAOYSA-N |

SMILES isomérico |

[B-](F)(F)(F)F.CCCCN\1C2=CC=CC3=C2C(=CC=C3)/C1=C\C=C\C4=[N+](C5=CC=CC6=C5C4=CC=C6)CCCC |

SMILES |

[B-](F)(F)(F)F.CCCCN1C2=CC=CC3=C2C(=CC=C3)C1=CC=CC4=[N+](C5=CC=CC6=C5C4=CC=C6)CCCC |

SMILES canónico |

[B-](F)(F)(F)F.CCCCN1C2=CC=CC3=C2C(=CC=C3)C1=CC=CC4=[N+](C5=CC=CC6=C5C4=CC=C6)CCCC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.